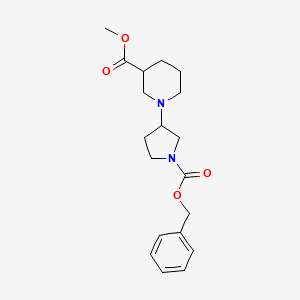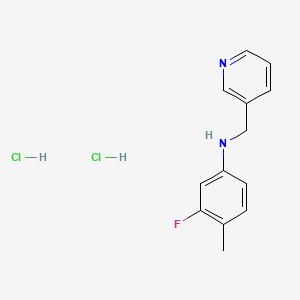![molecular formula C15H15N5O2S B2503932 N-((6-(tiofen-2-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)tetrahidrofurano-3-carboxamida CAS No. 1903604-97-6](/img/structure/B2503932.png)
N-((6-(tiofen-2-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)tetrahidrofurano-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se ha informado que los derivados de triazol y tiadiazina exhiben propiedades anticancerígenas . Podrían utilizarse potencialmente en el desarrollo de nuevos medicamentos anticancerígenos.
Actividad Antimicrobiana
Estos compuestos han mostrado propiedades antimicrobianas . Podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos.
Actividad Analgésica y Antiinflamatoria
Se ha informado que la triazolotiadiazina y sus derivados tienen actividades analgésicas y antiinflamatorias . Esto sugiere aplicaciones potenciales en el manejo del dolor y el tratamiento de afecciones inflamatorias.
Actividad Antioxidante
También se ha informado que estos compuestos exhiben propiedades antioxidantes . Podrían utilizarse potencialmente en el desarrollo de suplementos o medicamentos antioxidantes.
Actividad Antiviral
La triazolotiadiazina y sus derivados han mostrado propiedades antivirales . Esto sugiere aplicaciones potenciales en el desarrollo de medicamentos antivirales.
Inhibidores Enzimáticos
Se ha informado que estos compuestos inhiben varias enzimas, incluidas la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la lipasa y la aromatasa . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades relacionadas con estas enzimas.
Agentes Antituberculosos
Se ha informado que la triazolotiadiazina y sus derivados actúan como agentes antituberculosos . Esto sugiere aplicaciones potenciales en el tratamiento de la tuberculosis.
Actividad Antiarrítmica
Se ha informado que los derivados del tiofeno tienen propiedades antiarrítmicas . Esto sugiere aplicaciones potenciales en el tratamiento de arritmias.
Mecanismo De Acción
Target of Action
The compound contains a triazolo[4,3-b]pyridazine moiety, which is a type of triazole . Triazoles are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with a variety of biological targets, but without specific studies on this compound, it’s hard to predict its exact target.
Mode of Action
The mode of action of triazoles generally involves interactions with enzymes or receptors in the body, leading to changes in cellular processes . The exact mode of action would depend on the specific target of the compound.
Biochemical Pathways
Triazoles can affect various biochemical pathways depending on their specific targets . For example, they can inhibit enzymes involved in the synthesis of essential biomolecules, disrupt cell signaling pathways, or modulate the activity of ion channels .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For triazoles, these effects can range from the inhibition of cell growth and proliferation in the case of anticancer activity, to the disruption of microbial cell wall synthesis in the case of antimicrobial activity .
Propiedades
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(10-5-6-22-9-10)16-8-14-18-17-13-4-3-11(19-20(13)14)12-2-1-7-23-12/h1-4,7,10H,5-6,8-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNYSNINAEYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide](/img/structure/B2503855.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)


![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)
![2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)
